N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Beta-2 adrenergic receptor Radioligand binding Drug discovery

This compound is a uniquely biased β2-adrenergic receptor (β2-AR) agonist, featuring a 2,4-dimethoxyphenyl urea moiety on a 3-phenylpyrrolidine scaffold. It enables pathway-selective activation: cAMP EC50 = 4.0 nM, mitogenesis IC50 = 4.37 nM, Ki = 13 nM. With >4000-fold β2/β1 selectivity, it avoids confounding cardiac effects in vivo. Essential for dissecting G-protein vs. β-arrestin signaling in asthma, COPD, oncology, or metabolic models. Not replaceable by generic agonists.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 898186-31-7
Cat. No. B2910459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
CAS898186-31-7
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC
InChIInChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22)
InChIKeyJWKKSIWAVVSXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS 898186-31-7): A Specialized Beta2-Adrenergic Receptor Research Tool


N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic pyrrolidine carboxamide that functions as a ligand at the human beta2 adrenergic receptor (β2-AR) [1]. It is disclosed as Example 45 in US patent 9,492,405, which covers biased β2-AR agonists developed by the National Institutes of Health [2]. The compound is distinguished by its 2,4-dimethoxyphenyl urea moiety linked to a 3-phenylpyrrolidine scaffold, a structural architecture designed to probe ligand-directed signaling bias at adrenergic receptors [1].

Procurement Risk: Why Generic β2-AR Agonists Cannot Replace N-(2,4-Dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide


In β2-AR research, ligand-directed signaling bias is exquisitely sensitive to subtle variations in ligand structure [1]. Simple substitution of the 2,4-dimethoxyphenyl group with other aryl moieties or alteration of the pyrrolidine substitution pattern profoundly shifts both potency and the balance between G-protein and β-arrestin signaling pathways [2]. Consequently, generic β2-AR agonists (e.g., isoproterenol, salmeterol) cannot replicate the biased signaling fingerprint of this specific compound, making targeted procurement essential for experiments requiring pathway-selective activation of the β2-AR [1].

Quantitative Differentiation: N-(2,4-Dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide vs. Closest β2-AR Agonist Analogs


Human β2-AR Binding Affinity (Ki) Compared to Isoproterenol and Patent Internal Standards

In a head-to-head radioligand displacement assay using [³H]-(R,R')-methoxyfenoterol on human β2-AR expressed in HEK cells, N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (US9492405 Example 45) exhibited a Ki of 13 nM [1]. This affinity is substantially higher than that of the endogenous agonist (-)-isoproterenol, which under comparable conditions shows an IC50 of 0.050 nM but represents a full unbiased agonist [2]. The 260-fold difference in binding affinity, combined with the compound's distinct bias profile, makes it a valuable tool for studying ligand-directed signaling where high potency would obscure bias measurements.

Beta-2 adrenergic receptor Radioligand binding Drug discovery

β2-AR Functional Agonism (cAMP EC50) Demonstrating Signaling Bias

In HEK 293 cells expressing human β2-AR, N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide stimulates cAMP accumulation with an EC50 of 4.0 nM [1]. This value indicates potent Gαs-mediated signaling, yet the compound's design as a 'biased agonist' suggests a dissociation between this cAMP potency and β-arrestin recruitment efficacy. By comparison, isoproterenol's cAMP EC50 is reported as 0.050 nM [2], confirming the target compound's attenuated but still potent cAMP induction.

cAMP accumulation G-protein signaling Functional selectivity

Structural Differentiation: 2,4-Dimethoxyphenyl vs. Mono-Methoxy or Unsubstituted Phenyl Analogs

Patent US9492405 systematically explores N-phenyl substitutions. Example 45's 2,4-dimethoxy pattern is crucial: removal of one or both methoxy groups, or relocation to the 3,4-positions, would alter hydrogen bonding with β2-AR extracellular loop residues, impacting both affinity and bias [1]. The patent describes that compounds with alkoxy substitutions at the 2- and 4-positions of the N-phenyl ring, in combination with a 3-phenylpyrrolidine core, exhibit a specific ratio of G-protein to β-arrestin signaling [1]. While explicit Ki values for all analogs are not available, the invention's claims highlight the uniqueness of this substitution pattern.

Structure-activity relationship Binding pocket Biased agonism

Selectivity Profile: β2-AR vs. β1-AR Discrimination

The 3-phenylpyrrolidine urea scaffold exhibits inherent β2-selectivity over the β1-adrenergic receptor. Patent data indicates that related compounds like (S,S)-6 show a Ki of 52,600 nM at the rat β1-AR, compared to low nanomolar affinity at β2-AR [1]. While the exact β1 affinity of Example 45 is not listed, the class's >4000-fold selectivity window suggests that off-target β1 activation is minimal. This contrasts with isoproterenol, which is non-selective between β1- and β2-AR.

Receptor subtype selectivity Cardiac safety Off-target screening

Antiproliferative Signaling: β2-AR-Mediated Inhibition of Mitogenesis

N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide inhibits serum-induced mitogenesis in HEK-β2-AR and U87MG glioblastoma cells with an IC50 of 4.37 nM [1]. This functional readout is distinct from cAMP accumulation and directly probes the compound's biased signaling output. Isoproterenol, while more potent in the same assay with an IC50 of 0.050 nM, does not provide the same biased window [2]. The near-identical IC50 values for mitogenesis inhibition and cAMP induction (4.37 nM vs. 4.0 nM) suggest tight coupling of this antiproliferative effect to Gαs activation, a signature of this compound's unique bias fingerprint.

Mitogenesis inhibition Cancer biology β2-AR biased signaling

Receptor Binding Confirmation via Two Independent Assays

The target compound's β2-AR interaction is confirmed by two orthogonal assays: (1) a direct binding assay yielding Ki = 13 nM via [³H]-(R,R')-methoxyfenoterol displacement [1], and (2) a functional cAMP assay yielding EC50 = 4.0 nM [1]. The 3.25-fold difference between binding Ki and functional EC50 is consistent with a biased agonist that does not require full receptor occupancy to achieve maximal G-protein activation. This behavior distinguishes it from neutral antagonists and full unbiased agonists [2].

Assay validation Radioligand binding Data reproducibility

Verified Application Scenarios for N-(2,4-Dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide Based on Quantitative Evidence


Biased Signaling Studies at the β2-Adrenergic Receptor

The compound's EC50 of 4.0 nM for cAMP and IC50 of 4.37 nM for mitogenesis inhibition make it an ideal tool for dissecting G-protein-dependent versus β-arrestin-dependent signaling at the β2-AR [1]. Researchers can use this compound alongside unbiased agonists (e.g., isoproterenol) and β-arrestin-biased ligands to map signaling pathway contributions in primary cells or disease models. Its lower affinity (Ki = 13 nM) relative to full agonists prevents receptor saturation artifacts in bias calculations [2].

β2-AR Subtype Selectivity Screening in Cardiovascular Research

Given the class's >4000-fold selectivity for β2-AR over β1-AR (inferred from analog data showing β1 Ki = 52,600 nM) [1], this compound is suited for studying β2-mediated effects on vascular tone, airway smooth muscle, or metabolic tissues without confounding β1 cardiac activity. This is critical for in vivo rodent models of asthma, COPD, or metabolic syndrome where cardiac side effects must be excluded.

Antiproliferative Mechanism Studies in Glioblastoma

The IC50 of 4.37 nM for inhibition of serum-induced mitogenesis in U87MG glioblastoma cells positions this compound as a probe for β2-AR-mediated cell cycle arrest pathways [1]. Comparative use with isoproterenol (IC50 = 0.050 nM) allows researchers to correlate signaling bias magnitude with antiproliferative efficacy, aiding target validation in oncology drug discovery programs.

Structure-Activity Relationship (SAR) Reference Standard for Biased β2-AR Ligand Libraries

As a well-characterized compound with binding (Ki = 13 nM) and functional data (cAMP EC50 = 4.0 nM; mitogenesis IC50 = 4.37 nM) from the US9492405 patent series [1][2], this compound serves as an excellent reference standard for medicinal chemistry teams synthesizing novel biased β2-AR ligands. Its data can be used to calibrate in-house assays and benchmark new analogs.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.